molecular formula C12H14ClF3O2 B14035772 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B14035772
M. Wt: 282.68 g/mol
InChI Key: MHGSGRQGMZFBBF-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14ClF3O2

Molecular Weight

282.68 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O2/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3

InChI Key

MHGSGRQGMZFBBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCCl)OC(F)(F)F

Origin of Product

United States

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